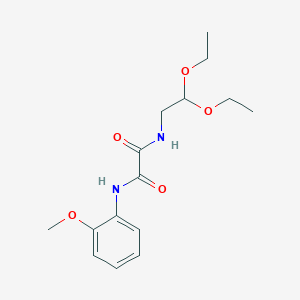
4-Bromo-2-fluoro-1-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-fluoro-1-(fluoromethyl)benzene” is a derivative of benzene, with a bromine atom and a fluoromethyl group attached to it . It is used in the preparation of pharmaceutical compounds .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride . Another method involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis
The molecular formula of “this compound” is C7H3BrF4 . The average mass is 242.996 Da and the monoisotopic mass is 241.935425 Da .Chemical Reactions Analysis
“this compound” is a standard substrate for cross-coupling reactions. It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.7±0.1 g/cm3, a boiling point of 344.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Labelling Agents
4-Bromo-2-fluoro-1-(fluoromethyl)benzene has been explored in the radiosynthesis of specific compounds. Namolingam et al. (2001) synthesized 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue and other substituted halomethyl-benzenes. This work suggests its potential in creating bifunctional labelling agents for various applications (Namolingam et al., 2001).
Material Synthesis
The synthesis and use of this compound in material science have been explored. For instance, Porwisiak and Schlosser (1996) described using a similar compound, 1-Bromo-3,5-bis(trifluoromethyl)benzene, in organometallic synthesis, highlighting its versatility as a starting material (Porwisiak & Schlosser, 1996).
Solid State Structural Analysis
Research by Robinson et al. (1998) examined the solid-state structures of bromo- and fluoro-substituted ethynylbenzenes, indicating the interchangeability of halogen and ethynyl substituents in these molecules. This research provides insights into the structural flexibility and potential applications in material science (Robinson et al., 1998).
Fluorescence Properties
The fluorescence properties of related compounds have been studied, as demonstrated by Liang Zuo-qi (2015), who synthesized and characterized 1-Bromo-4-(2,2-diphenylvinyl) benzene for its photoluminescence properties. Such studies indicate potential applications in photonics and materials science (Liang Zuo-qi, 2015).
Vibrational and Absorption Spectra
M.K. Aralakkanavar et al. (1991) conducted studies on the vibrational and electronic absorption spectra of trisubstituted benzenes, including bromo- and fluoro-substituted compounds. This research is significant for understanding the electronic properties of such compounds (Aralakkanavar et al., 1991).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Wirkmechanismus
Target of Action
It is known that this compound is often used as a reagent in organic synthesis , suggesting that its targets could be various depending on the specific reaction it is involved in.
Mode of Action
The mode of action of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene is largely dependent on the type of chemical reaction it is involved in. For instance, it is commonly used in substitution reactions and coupling reactions in organic synthesis . In these reactions, the bromine atom in the compound can be replaced by other groups or atoms, leading to the formation of new compounds .
Result of Action
As a reagent in organic synthesis, its primary effect is likely the formation of new compounds through substitution or coupling reactions .
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-1-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXBEGYNCUAPIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)


![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![N-(2-methylsulfanylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2354592.png)
![3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2354594.png)
![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine](/img/structure/B2354599.png)
![Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate](/img/structure/B2354601.png)

